molecular formula C10H11NO3 B15168484 3-(6-Methoxypyridin-3-yl)-2-methylprop-2-enoic acid CAS No. 646518-44-7

3-(6-Methoxypyridin-3-yl)-2-methylprop-2-enoic acid

Cat. No.: B15168484
CAS No.: 646518-44-7
M. Wt: 193.20 g/mol
InChI Key: PWOJWAGLKDKNGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Methoxypyridin-3-yl)-2-methylprop-2-enoic acid is an organic compound that features a methoxypyridine moiety attached to a methylprop-2-enoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methoxypyridin-3-yl)-2-methylprop-2-enoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most effective catalysts and reaction conditions, as well as the development of scalable processes for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxypyridin-3-yl)-2-methylprop-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form a saturated carboxylic acid.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of 3-(6-Hydroxypyridin-3-yl)-2-methylprop-2-enoic acid.

    Reduction: Formation of 3-(6-Methoxypyridin-3-yl)-2-methylpropanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(6-Methoxypyridin-3-yl)-2-methylprop-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6-Methoxypyridin-3-yl)-2-methylprop-2-enoic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-Hydroxypyridin-3-yl)-2-methylprop-2-enoic acid
  • 3-(6-Methoxypyridin-3-yl)-2-methylpropanoic acid
  • 3-(6-Methoxypyridin-3-yl)-2-methylprop-2-yn-1-oic acid

Uniqueness

3-(6-Methoxypyridin-3-yl)-2-methylprop-2-enoic acid is unique due to its specific combination of a methoxypyridine moiety and a methylprop-2-enoic acid structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in synthesis and research .

Properties

CAS No.

646518-44-7

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

3-(6-methoxypyridin-3-yl)-2-methylprop-2-enoic acid

InChI

InChI=1S/C10H11NO3/c1-7(10(12)13)5-8-3-4-9(14-2)11-6-8/h3-6H,1-2H3,(H,12,13)

InChI Key

PWOJWAGLKDKNGE-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CN=C(C=C1)OC)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.